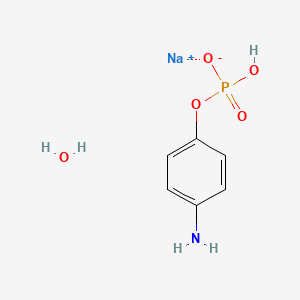

4-Aminophenyl phosphate monosodium salt hydrate

Description

Properties

IUPAC Name |

sodium;(4-aminophenyl) hydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO4P.Na.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZNVNMMLRLJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849568 | |

| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108084-47-5 | |

| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminophenyl Phosphate (pAPP) for Advanced Immunoassay Development

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl phosphate (pAPP) has emerged as a highly sensitive substrate for alkaline phosphatase (AP) in a variety of bioanalytical applications, most notably in electrochemical enzyme-linked immunosorbent assays (ELISA). Its ability to be enzymatically converted into the electroactive product, p-aminophenol (pAP), allows for quantifiable amperometric or voltammetric signal generation, offering a distinct advantage over traditional colorimetric or fluorometric methods. This guide provides a comprehensive overview of the core properties, mechanism of action, and practical application of 4-Aminophenyl phosphate monosodium salt hydrate. It synthesizes technical data with field-proven insights to empower researchers in the development and optimization of robust, high-sensitivity immunoassays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. This compound is a stable, solid compound that serves as the inactive precursor in the signal generation cascade.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | p-Aminophenyl phosphate monosodium salt hydrate | [1] |

| CAS Number | 108084-47-5 | [1] |

| Molecular Formula | C₆H₇NNaO₄P · xH₂O | [1] |

| Molecular Weight | 211.09 g/mol (anhydrous basis) | [1] |

| Appearance | Powder | |

| Solubility | Soluble in water | General knowledge |

| Storage Temperature | -20°C | [1] |

Principle of Detection: The Enzymatic Reaction and Electrochemical Transduction

The utility of pAPP in immunoassays is predicated on a two-step process: enzymatic hydrolysis followed by electrochemical oxidation. This elegant mechanism allows for significant signal amplification, as a single enzyme molecule can catalyze the conversion of numerous substrate molecules.

Step 1: Enzymatic Hydrolysis by Alkaline Phosphatase (AP)

In the presence of an alkaline phosphatase enzyme conjugate, pAPP is hydrolyzed, cleaving the phosphate group and yielding p-aminophenol (pAP) and inorganic phosphate. This reaction is optimally carried out in an alkaline buffer, such as diethanolamine, which maintains a pH conducive to maximal enzyme activity.[2][3]

Step 2: Electrochemical Oxidation of p-Aminophenol (pAP)

The generated p-aminophenol is an electroactive species. At a specific applied potential, it undergoes oxidation at the surface of an electrode, resulting in the formation of quinoneimine and the transfer of electrons. This electron flow is measured as a current, which is directly proportional to the concentration of p-aminophenol, and by extension, the amount of alkaline phosphatase present in the system.[4]

Applications in Immunoassays

The primary application of pAPP is as a substrate in electrochemical ELISA. This technique offers several advantages over traditional colorimetric ELISA, including potentially higher sensitivity and a wider dynamic range.[4] The generated signal is electronic, allowing for precise and quantitative measurement. It has been successfully used for the sensitive detection of various analytes, including tumor necrosis factor-alpha (TNF-α).

Detailed Experimental Protocol: Electrochemical ELISA using pAPP

The following protocol is a comprehensive workflow for a sandwich ELISA using pAPP for electrochemical detection in a 96-well format. It is intended as a robust starting point, and optimization of specific parameters is highly recommended for each new assay.

Reagent Preparation

-

Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6.[5]

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[6]

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[4][6]

-

Sample/Standard Diluent: 1% BSA in PBST.

-

Substrate Buffer: 1.0 M Diethanolamine with 0.5 mM MgCl₂, pH 9.8.[7] Magnesium chloride acts as a cofactor for alkaline phosphatase.[8]

-

pAPP Substrate Solution: Immediately before use, dissolve pAPP in the Substrate Buffer to a final concentration of 1-5 mg/mL.[4][7] Causality: Fresh preparation is crucial as phosphate-containing substrates can be prone to spontaneous hydrolysis over time, leading to high background signal.[3]

Step-by-Step Assay Procedure

-

Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well microplate suitable for ELISA. Incubate overnight at 4°C.[5][9]

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[6]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding of subsequent reagents.[6]

-

Washing: Repeat the wash step as in 4.2.2.

-

Sample Incubation: Add 100 µL of standards and samples, appropriately diluted in Sample/Standard Diluent, to the wells. Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the wash step as in 4.2.2.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Sample/Standard Diluent, to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the wash step as in 4.2.2.

-

Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate, diluted in Sample/Standard Diluent, to each well. Incubate for 1 hour at 37°C.

-

Final Washing: Aspirate the conjugate and wash the plate five times with Wash Buffer. This is a critical step to minimize background signal.

-

Substrate Addition: Add 100 µL of the freshly prepared pAPP Substrate Solution to each well.

-

Signal Development: Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes). This incubation time should be optimized for the specific assay.

-

Electrochemical Measurement: Measure the electrochemical signal using an appropriate reader (e.g., a potentiostat). For cyclic voltammetry, an oxidation peak for p-aminophenol will appear at approximately +0.1 V (vs. Ag/AgCl).[4] The peak current is proportional to the analyte concentration.

Critical Parameters & Assay Optimization

-

pH: Alkaline phosphatase activity is highly pH-dependent, with optimal activity typically around pH 9.8. The use of a robust buffer like diethanolamine is essential.[10]

-

Incubation Times: Incubation times for antibodies, samples, and substrate are critical variables that need to be optimized to achieve the desired balance of sensitivity and assay speed.

-

Washing: Insufficient washing is a common cause of high background. Ensure thorough aspiration of wells between each wash step.

Stability and Storage

-

Solid pAPP: The this compound powder should be stored at -20°C under desiccating conditions for long-term stability.[1]

-

pAPP Substrate Solution: It is strongly recommended to prepare the substrate solution immediately before use. Aqueous solutions of phosphate-containing substrates can hydrolyze over time, leading to a compromised signal-to-noise ratio.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Weak Signal | - Omission of a key reagent.- Inactive enzyme conjugate or substrate.- Incorrect buffer pH.- Insufficient incubation times. | - Carefully review the protocol and ensure all reagents were added in the correct order.- Test the activity of the AP-conjugate and use freshly prepared pAPP solution.- Verify the pH of the substrate buffer.[10]- Increase incubation times for sample, antibodies, or substrate. |

| High Background | - Insufficient washing.- Substrate solution contaminated or degraded.- Non-specific binding of antibodies.- Concentration of enzyme conjugate is too high. | - Increase the number of wash steps, particularly after the enzyme conjugate incubation.[12]- Prepare pAPP substrate solution fresh for each experiment.- Ensure the blocking step was performed correctly and for a sufficient duration.[12]- Titrate the AP-conjugate to determine the optimal concentration. |

| High Variability (Poor Duplicates) | - Inconsistent pipetting.- Incomplete washing, leaving residual liquid in wells.- "Edge effects" due to temperature or evaporation gradients across the plate. | - Ensure pipettes are calibrated and use proper pipetting technique.[13]- After the final wash, tap the inverted plate firmly on absorbent paper to remove all residual buffer.[13]- Use a plate sealer during incubations and ensure the plate is at room temperature before reading.[14] |

| No Oxidation Peak (Electrochemical) | - Malfunction of the potentiostat or electrodes.- Incorrect potential window setting.- No p-aminophenol generated (see "No or Weak Signal"). | - Check the instrument and electrode connections.- Ensure the potential scan range includes the oxidation potential of p-aminophenol (~+0.1V).- Troubleshoot the immunoassay steps to ensure the enzymatic reaction is occurring. |

Conclusion

4-Aminophenyl phosphate is a powerful substrate for alkaline phosphatase in electrochemical immunoassays, offering a sensitive and quantitative detection method. By understanding its fundamental properties and the causality behind the experimental choices in the assay protocol, researchers can effectively harness the potential of pAPP to develop highly reliable and robust bioanalytical methods. Careful optimization of critical parameters and adherence to best practices in reagent preparation and storage are paramount to achieving optimal performance.

References

-

Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. (2018). PubMed. [Link]

-

Substrate Buffer for Alkaline Phosphatase. MORPHISTO GmbH. [Link]

-

Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. (1995). PubMed. [Link]

-

Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. University of Bath's research portal. [Link]

-

Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. (2014). PubMed Central. [Link]

-

PAPER-BASED ELECTROCHEMICAL ELISA. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

-

Detection of Alkaline Phosphatase Enzyme Activity with a CatalyCEST MRI Biosensor. (2017). NIH. [Link]

-

(PDF) Kinetic studies with alkaline phosphatase. (2019). ResearchGate. [Link]

-

ELISA Troubleshooting Guide. Bio-Techne. [Link]

-

pNPP Solution (AP Substrate for ELISA). Interchim. [Link]

-

ELISA Troubleshooting. Scribd. [Link]

-

Technical Guide for ELISA - Protocols. SeraCare. [Link]

- Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.

-

Synaptic Systems standard protocol for ELISA. Synaptic Systems. [Link]

Sources

- 1. 4-アミノフェニルリン酸塩 一ナトリウム塩 水和物 for electrochemical analysis, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. sysy.com [sysy.com]

- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biossusa.com [biossusa.com]

- 10. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]

- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. scribd.com [scribd.com]

p-Aminophenyl Phosphate (pAPP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern biochemical and immunological assays, the demand for sensitive, reliable, and versatile substrate systems is paramount. p-Aminophenyl phosphate (pAPP) has emerged as a critical reagent, particularly in the realm of enzyme-linked immunosorbent assays (ELISA) and other enzyme-based detection methods.[1] This guide provides an in-depth exploration of pAPP, from its fundamental chemical structure to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. Here, we will delve into the causality behind experimental choices involving pAPP, presenting protocols designed for robust and reproducible results.

Part 1: The Core Identity of p-Aminophenyl Phosphate

Chemical Structure and Properties

p-Aminophenyl phosphate is an organic molecule featuring a phosphate group and an amino group attached to a phenyl ring at the para position (position 4).[2] This seemingly simple structure is key to its utility as an enzyme substrate.

The IUPAC name for this compound is (4-aminophenyl) dihydrogen phosphate.[2] Its chemical structure can be visualized as a benzene ring where a phosphate group (–OPO(OH)₂) and an amino group (–NH₂) are situated opposite each other.

Table 1: Key Chemical Properties of p-Aminophenyl Phosphate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈NO₄P | [2] |

| Molecular Weight | 189.11 g/mol | [2] |

| CAS Number | 108084-47-5 (for monosodium salt) | [1][3][4] |

| Appearance | Solid crystalline powder | [5] |

| Solubility | Soluble in aqueous solutions |

The presence of both the phosphate ester and the aromatic amine functional groups dictates the chemical behavior and reactivity of pAPP. The phosphate group makes it a target for phosphatases, while the aminophenol product of its hydrolysis is readily detectable.

Caption: Enzymatic hydrolysis of pAPP by alkaline phosphatase.

Signal Generation and Detection

The product of the enzymatic reaction, p-aminophenol, is the key to signal generation. Unlike its phosphorylated precursor, pAP is electrochemically active and can be readily oxidized at an electrode surface. [6]This oxidation generates a measurable electrical current, which is directly proportional to the concentration of pAP, and therefore, to the activity of the alkaline phosphatase.

This electrochemical detection offers several advantages over traditional colorimetric methods, including higher sensitivity, a wider linear range, and a simpler detection methodology. [6]The oxidation potential of p-aminophenol is also lower than that of many other AP substrate products, reducing the likelihood of interference from other electroactive species in the sample. [6]

Part 3: Field Application: Electrochemical ELISA using pAPP

One of the most powerful applications of pAPP is in electrochemical enzyme-linked immunosorbent assays (e-ELISA). This technique combines the specificity of immunoassays with the sensitivity of electrochemical detection.

Principle of e-ELISA with pAPP

In a typical sandwich e-ELISA, an antibody specific to the analyte of interest is immobilized on an electrode surface. The sample is then added, and the analyte binds to the capture antibody. A second, detection antibody, which is conjugated to alkaline phosphatase, is then introduced and binds to the captured analyte. After a washing step to remove unbound reagents, the pAPP substrate is added. The AP enzyme on the detection antibody hydrolyzes pAPP to pAP, which is then electrochemically detected. The resulting current is a quantitative measure of the analyte concentration.

Caption: A simplified workflow for an electrochemical ELISA using pAPP.

Self-Validating Experimental Protocol for e-ELISA

This protocol provides a robust framework for the sensitive detection of an analyte using an electrochemical ELISA with pAPP as the substrate.

Materials:

-

p-Aminophenyl phosphate (pAPP) substrate solution (e.g., 1 mg/mL in a suitable buffer)

-

Analyte-specific capture and detection antibodies (detection antibody conjugated to alkaline phosphatase)

-

Electrochemical sensor/electrode

-

Potentiostat for electrochemical measurements

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample and standards

Protocol:

-

Electrode Preparation and Antibody Immobilization:

-

Clean the electrode surface according to the manufacturer's instructions.

-

Immobilize the capture antibody onto the electrode surface. The specific method will depend on the electrode material and antibody chemistry (e.g., via EDC/NHS coupling to a carboxylated surface).

-

Incubate for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).

-

Wash the electrode with wash buffer to remove unbound antibodies.

-

-

Blocking:

-

Incubate the electrode with blocking buffer for at least 1 hour at room temperature to prevent non-specific binding.

-

Wash the electrode with wash buffer.

-

-

Analyte Binding:

-

Apply the sample or standards to the electrode surface.

-

Incubate for a sufficient time to allow for analyte binding (e.g., 1-2 hours at room temperature).

-

Wash the electrode thoroughly with wash buffer.

-

-

Detection Antibody Binding:

-

Apply the alkaline phosphatase-conjugated detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the electrode thoroughly with wash buffer to remove any unbound detection antibody. This step is critical to minimize background signal.

-

-

Electrochemical Detection:

-

Prepare the pAPP substrate solution immediately before use.

-

Apply the pAPP substrate solution to the electrode surface.

-

Immediately begin electrochemical measurement using a suitable technique such as chronoamperometry or differential pulse voltammetry. The applied potential should be optimized for the oxidation of p-aminophenol (typically around +200 mV vs. Ag/AgCl). [7] * Record the current response over a defined period.

-

-

Data Analysis:

-

Construct a standard curve by plotting the electrochemical signal (e.g., peak current) versus the concentration of the standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their signals on the standard curve.

-

Self-Validation and Causality:

-

Washing Steps: Thorough washing between each step is crucial to remove unbound components and reduce background noise, thereby increasing the signal-to-noise ratio and the overall sensitivity of the assay.

-

Blocking: The blocking step is essential to prevent non-specific adsorption of the detection antibody to the electrode surface, which would lead to a false-positive signal.

-

Fresh Substrate: Using freshly prepared pAPP solution is important to ensure optimal substrate activity and minimize background from auto-hydrolysis.

-

Control Experiments: Running negative controls (e.g., samples without the analyte) is necessary to determine the background signal and ensure the specificity of the assay.

Part 4: Concluding Remarks and Future Perspectives

p-Aminophenyl phosphate stands as a robust and versatile substrate for alkaline phosphatase-based assays. Its unique electrochemical properties have paved the way for the development of highly sensitive and reliable electrochemical immunoassays. As the demand for more sensitive and rapid diagnostic tools continues to grow, the application of pAPP in novel biosensor platforms is expected to expand. Future research may focus on the development of even more efficient pAPP-based detection systems, potentially through the integration of nanomaterials or advanced electrode modifications to further enhance the analytical performance. The foundational principles and protocols outlined in this guide provide a solid starting point for researchers and developers to harness the full potential of this remarkable molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122271, p-Aminophenol phosphate. Retrieved from [Link]

-

Metrohm DropSens. p-AminoPhenyl Phosphate. Retrieved from [Link]

- Khalid, W., et al. (2011). Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. Journal of Nanobiotechnology, 9(1), 40.

-

National Center for Biotechnology Information (2011). Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. PubMed Central. Retrieved from [Link]

-

Khalid, W., et al. (2011). Light Triggered Detection of Aminophenyl Phosphate With a Quantum Dot Based Enzyme Electrode. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis reaction of p-aminophenol phosphate to 4-aminophenol... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The substrate, p -aminophenyl phosphate (1) is dephosphorylated by the enzyme ALP. Retrieved from [Link]

-

G-Biosciences. (n.d.). 4-Aminophenyl phosphate monosodium salt hydrate - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.

- Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst.

Sources

- 1. biosynth.com [biosynth.com]

- 2. p-Aminophenol phosphate | C6H8NO4P | CID 122271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 氨基苯磷酸 单钠盐 水合物 for electrochemical analysis, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. p-AminoPhenyl Phosphate - Metrohm [metrohm-dropsens.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-Aminophenyl Phosphate (4-APP): The Electrochemical Substrate for High-Sensitivity Alkaline Phosphatase Assays

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkaline Phosphatase (ALP) is a cornerstone enzyme in modern molecular biology and clinical diagnostics, primarily utilized as a robust label in immunoassays.[1][2] The power of an ALP-based assay is fundamentally determined by the substrate chosen to report its enzymatic activity. While traditional colorimetric substrates like p-Nitrophenyl Phosphate (pNPP) have been workhorses for decades, the demand for higher sensitivity and lower limits of detection has driven the adoption of advanced substrate systems. This guide provides an in-depth technical exploration of 4-Aminophenyl phosphate (4-APP), an electrochemically active substrate that offers a significant leap in analytical sensitivity. We will dissect the underlying mechanism, provide field-proven protocols, and offer expert insights into leveraging the 4-APP/ALP system for ultrasensitive detection in applications such as electrochemical enzyme-linked immunosorbent assays (ELISA).

The Principle: From Enzymatic Hydrolysis to Electrochemical Signal

At its core, the utility of any enzymatic reporter system lies in its ability to generate a high signal-to-noise ratio. The 4-APP system achieves this by converting a biological recognition event into a quantifiable electrical current, a process of elegant simplicity and profound sensitivity.

The Enzymatic Reaction

Alkaline phosphatase functions as a hydrolase, catalyzing the removal of a phosphate group from its substrate.[3][4] In this system, the non-electroactive 4-Aminophenyl phosphate (4-APP) is hydrolyzed by ALP into two products: inorganic phosphate and the electroactive molecule, 4-aminophenol (4-AP).[5][6][7][8]

The high turnover number of ALP means a single enzyme molecule can catalyze the hydrolysis of many 4-APP molecules, leading to a rapid accumulation of 4-AP and inherent amplification of the signal.[2][5]

}

Figure 1: Enzymatic conversion of 4-APP to 4-AP by Alkaline Phosphatase.

The Electrochemical Detection

The generated 4-aminophenol (4-AP) is a redox-active species. When a specific potential is applied to a working electrode, 4-AP undergoes oxidation, transferring electrons to the electrode surface. This flow of electrons constitutes a measurable electrical current.[6][7] The magnitude of this current is directly proportional to the concentration of 4-AP, which in turn is a direct measure of the ALP activity in the sample.

This detection method is the primary advantage of 4-APP. Unlike colorimetric methods that rely on changes in light absorbance, electrochemical detection, particularly amperometry, offers superior sensitivity and a wider dynamic range.[2][9]

4-APP vs. pNPP: A Comparative Analysis

The choice of substrate is a critical decision in assay development. While pNPP is a reliable and cost-effective colorimetric substrate, 4-APP provides distinct advantages for applications demanding the highest sensitivity.

| Feature | 4-Aminophenyl Phosphate (4-APP) | p-Nitrophenyl Phosphate (pNPP) |

| Detection Principle | Electrochemical (Amperometry/Voltammetry)[5][6] | Colorimetric (Spectrophotometry)[10][11] |

| Product Detected | 4-aminophenol (4-AP) | p-nitrophenol (pNP)[12][13] |

| Signal Type | Electrical Current | Light Absorbance (405 nm)[10] |

| Key Advantage | High sensitivity, low detection limits, wide dynamic range.[2][14] | Simplicity, cost-effective, widely established.[11] |

| Consideration | Requires an electrochemical detector (potentiostat). | Lower sensitivity compared to electrochemical methods.[9] |

| Product Property | 4-AP is easily oxidized and does not foul the electrode surface.[5][6] | The yellow p-nitrophenolate ion is stable under alkaline conditions.[11] |

| Primary Application | Ultrasensitive electrochemical immunoassays, biosensors.[15][16] | Standard ELISA, Western Blotting, general phosphatase activity assays.[10] |

Application Workflow: Electrochemical ELISA

The 4-APP/ALP system is exceptionally well-suited for a sandwich ELISA format, where it enables the sensitive quantification of an antigen. The workflow transforms the antigen-antibody binding event into a robust electrochemical signal.

}

Figure 2: Workflow for a sandwich electrochemical ELISA using 4-APP.

Protocol: Sandwich Electrochemical ELISA for Antigen Quantification

This protocol provides a self-validating framework. Each step, from blocking to washing, is designed to minimize non-specific binding and ensure that the final signal is a true representation of the target analyte concentration.

Materials:

-

Screen-Printed Electrodes (SPEs) or other suitable working electrodes.

-

Capture Antibody (specific to the target antigen).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

-

Target Antigen Standards and Samples.

-

Detection Antibody conjugated to Alkaline Phosphatase (ALP).

-

4-Aminophenyl phosphate (4-APP) Substrate.

-

Assay Buffer (e.g., 0.1 M Diethanolamine, 1 mM MgCl₂, pH 9.5).

-

Potentiostat for electrochemical measurement.

Methodology:

-

Antibody Immobilization:

-

Pipette 50 µL of the capture antibody (diluted to an optimized concentration, typically 1-10 µg/mL in PBS) onto the working area of the electrode.

-

Incubate overnight at 4°C in a humidified chamber. The long incubation ensures maximal, stable adsorption onto the electrode surface.

-

-

Washing:

-

Gently wash the electrode surface 3 times with Wash Buffer. This step is critical to remove any unbound capture antibody.

-

-

Blocking:

-

Add 100 µL of Blocking Buffer to the electrode surface.

-

Incubate for 1-2 hours at room temperature. This passivates any remaining active sites on the surface, preventing non-specific binding of subsequent reagents, which is a primary cause of high background signal.

-

-

Washing:

-

Repeat the wash step as described in step 2.

-

-

Antigen Incubation:

-

Apply 50 µL of your standards and samples to their respective electrodes. Run all standards and samples in at least duplicate.

-

Incubate for 1-2 hours at room temperature with gentle shaking. This allows the target antigen to bind specifically to the immobilized capture antibody.

-

-

Washing:

-

Repeat the wash step. This is a crucial purification step to remove all unbound components from the sample matrix.

-

-

Detection Antibody Incubation:

-

Apply 50 µL of the ALP-conjugated detection antibody (diluted to its optimal concentration in Blocking Buffer).

-

Incubate for 1 hour at room temperature.

-

-

Final Washing:

-

Perform a more stringent wash, typically 5 times with Wash Buffer. This ensures that only specifically bound ALP-conjugate remains, directly correlating enzyme presence with antigen quantity.

-

-

Signal Generation and Detection:

-

Prepare the 4-APP substrate solution immediately before use by dissolving 4-APP in the Assay Buffer to a final concentration of 1-5 mM.

-

Add 50-100 µL of the 4-APP solution to the electrode.

-

Immediately begin electrochemical measurement using a suitable technique (e.g., amperometry at a fixed potential or square wave voltammetry). The potential should be optimized for 4-AP oxidation (typically +200 to +400 mV).

-

Record the current response over a fixed time interval.

-

-

Data Analysis:

-

Plot the current response (at a specific time point) versus the concentration of the standards.

-

Use a suitable regression model, such as a four-parameter logistic (4PL) curve fit, to interpolate the concentration of the unknown samples.[17]

-

Critical Experimental Parameters & Troubleshooting

The robustness of any assay depends on meticulous control over key variables.

Reagent Stability and Storage

-

4-APP Solid: 4-APP powder is susceptible to hydrolysis and oxidation.[18] It must be stored at -20°C, tightly sealed, and protected from light and moisture.[15]

-

4-APP Solutions: Prepare substrate solutions fresh for each experiment. For long-term storage, stock solutions can be aliquoted and stored at -80°C for up to 6 months to minimize freeze-thaw cycles.[18] Degradation will appear as reduced signal or increased background.

Assay Conditions

-

pH: ALP exhibits optimal activity at an alkaline pH, typically between 9.5 and 10.5.[12][19] The choice of buffer (e.g., Diethanolamine) is critical for maintaining this pH.

-

Cofactors: ALP requires zinc (Zn²⁺) and magnesium (Mg²⁺) ions as cofactors for full enzymatic activity.[3][4] Ensure your assay buffer is supplemented with MgCl₂ (typically 1 mM).

Troubleshooting Common Issues

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| No or Weak Signal | 1. Inactive ALP enzyme. 2. Degraded 4-APP substrate.[18] 3. Incorrect assay buffer pH or missing cofactors. 4. Insufficient incubation times. | 1. Verify enzyme activity with a positive control. 2. Prepare fresh substrate solution. Verify storage conditions of solid 4-APP. 3. Check pH of the buffer and ensure MgCl₂ is present. 4. Optimize incubation times for each step. |

| High Background Signal | 1. Incomplete blocking. 2. Insufficient washing. 3. Non-specific binding of the detection antibody. 4. Contaminated substrate or buffer. | 1. Increase blocking time or try a different blocking agent. 2. Increase the number of wash cycles and the volume of wash buffer. 3. Titrate the detection antibody to find the optimal concentration. 4. Use fresh, high-purity reagents and water. |

| Poor Reproducibility (High %CV) | 1. Inconsistent pipetting. 2. Edge effects in microplates/electrode arrays. 3. Inconsistent incubation times or temperatures. 4. Poorly fabricated or inconsistent electrode surfaces.[20] | 1. Calibrate pipettes and use proper technique. 2. Avoid using the outermost wells/electrodes or ensure a humidified environment during incubation. 3. Standardize all incubation steps precisely. 4. Ensure electrodes are from a reliable source and handle them carefully to avoid scratches. |

Conclusion and Future Horizons

4-Aminophenyl phosphate represents a significant advancement over traditional substrates for alkaline phosphatase. By translating enzymatic activity into a highly sensitive electrochemical signal, the 4-APP/ALP system empowers researchers to develop assays with lower detection limits and broader dynamic ranges. Its primary impact is in the field of electrochemical biosensors and immunoassays, where it serves as a critical component for the detection of low-abundance biomarkers in complex biological samples.[1][15] As the demand for point-of-care diagnostics and high-sensitivity analytical tools continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for professionals pushing the boundaries of biological detection.[14]

References

-

ResearchGate. (n.d.). The enzymatic reaction of 4-APP converted by alkaline phosphatase to generate 4-AP. Available from: [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet 4-Aminophenyl phosphate monosodium salt hydrate. Available from: [Link]

-

Tang, D., et al. (2011). Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. PubMed Central. Available from: [Link]

-

ResearchGate. (2011). Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. Available from: [Link]

-

PubMed. (2011). Light Triggered Detection of Aminophenyl Phosphate With a Quantum Dot Based Enzyme Electrode. Available from: [Link]

-

Biocompare. (n.d.). pNPP. Available from: [Link]

-

National Institutes of Health. (n.d.). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Available from: [Link]

-

SLS - Lab Supplies. (n.d.). 4-Aminophenyl phosphate monoso | 75113-100MG | SUPELCO. Available from: [Link]

-

PubMed Central. (n.d.). Overview of Optical and Electrochemical Alkaline Phosphatase (ALP) Biosensors: Recent Approaches in Cells Culture Techniques. Available from: [Link]

-

PubMed Central. (n.d.). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Available from: [Link]

-

PubMed Central. (2023). The Applications of Electrochemical Immunosensors in the Detection of Disease Biomarkers: A Review. Available from: [Link]

-

MDPI. (n.d.). The Detection of Alkaline Phosphatase Using an Electrochemical Biosensor in a Single-Step Approach. Available from: [Link]

-

PubMed Central. (n.d.). Progress in Electrochemical Immunosensors with Alkaline Phosphatase as the Signal Label. Available from: [Link]

-

ResearchGate. (n.d.). Performance of the developed immunosensor. A 4PL fitting curves for the.... Available from: [Link]

-

Creative Biolabs. (n.d.). ELISA Protocol. Available from: [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Amyloid Precursor Protein (APP). Available from: [Link]

-

ResearchGate. (n.d.). Comparative Study of 4-Aminophenyl Phosphate and Ascorbic Acid 2-Phosphate, as Substrates for Alkaline Phosphatase Based Amperometric Immunosensor. Available from: [Link]

-

MDPI. (2023). Recent Advances in Electrochemical Immunosensors with Nanomaterial Assistance for Signal Amplification. Available from: [Link]

-

PubMed Central. (n.d.). Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. Available from: [Link]

-

Wikipedia. (n.d.). Hydrolysis. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Alkaline phosphatase-based electrochemical sensors for health applications. Available from: [Link]

-

2BScientific. (n.d.). Application Guides / ELISA Protocol. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Available from: [Link]

-

RSC Publishing. (2022). A simple electrochemical immunosensor based on a chitosan/reduced graphene oxide nanocomposite for sensitive detection of biomarkers of malignant melanoma. Available from: [Link]

-

Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Available from: [Link]

-

ResearchGate. (2013). How does the alkaline phosphatase assay distinguish between other phosphatases in a serum sample?. Available from: [Link]

-

Britannica. (2025). Hydrolysis | Definition, Examples, & Facts. Available from: [Link]

-

MedlinePlus. (n.d.). Alkaline Phosphatase. Available from: [Link]

-

Centers for Disease Control and Prevention. (n.d.). Alkaline Phosphatase (ALP) | Laboratory Procedure Manual. Available from: [Link]

-

Quora. (2017). What are the products of the hydrolysis of typical inorganic compounds?. Available from: [Link]

-

National Institutes of Health. (2023). Alkaline Phosphatase - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available from: [Link]

Sources

- 1. Overview of Optical and Electrochemical Alkaline Phosphatase (ALP) Biosensors: Recent Approaches in Cells Culture Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in Electrochemical Immunosensors with Alkaline Phosphatase as the Signal Label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biocompare.com [biocompare.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Alkaline phosphatase-based electrochemical sensors for health applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. 4-アミノフェニルリン酸塩 一ナトリウム塩 水和物 for electrochemical analysis, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. scientificlabs.com [scientificlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. A simple electrochemical immunosensor based on a chitosan/reduced graphene oxide nanocomposite for sensitive detection of biomarkers of malignant mela ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04208H [pubs.rsc.org]

A Guide to the Hydrolysis of 4-Aminophenyl Phosphate by Alkaline Phosphatase: Mechanism and Measurement

This technical guide provides a comprehensive exploration of the enzymatic hydrolysis of 4-aminophenyl phosphate (pAPP) by alkaline phosphatase (ALP). Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate catalytic mechanism of ALP, the architecture of its active site, and detailed protocols for the quantitative assessment of its activity. Our focus is on elucidating the causal relationships behind the enzymatic process and experimental design, ensuring a foundation of scientific integrity and practical applicability.

Introduction: The Significance of Alkaline Phosphatase

Alkaline phosphatases (ALPs) are a group of ubiquitous metalloenzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH optimum, yielding inorganic phosphate and an alcohol.[1][2] These enzymes are typically membrane-bound glycoproteins and are found in a wide array of organisms, from bacteria to humans.[2] In mammals, ALPs are present as several isozymes, with prominent concentrations in the liver, bone, intestine, and placenta, playing crucial roles in processes such as bone mineralization and metabolism.[3] Given their physiological importance, the measurement of ALP activity is a cornerstone of clinical diagnostics, often serving as a biomarker for hepatobiliary and bone diseases.[4]

The hydrolysis of chromogenic substrates, such as 4-aminophenyl phosphate (pAPP) and the widely used p-nitrophenyl phosphate (pNPP), provides a direct and sensitive method for quantifying ALP activity. The enzymatic reaction with pAPP yields 4-aminophenol and inorganic phosphate, a process that can be monitored to understand enzyme kinetics and function.

The Alkaline Phosphatase Active Site: A Tripartite Metal Core

The catalytic prowess of alkaline phosphatase stems from its highly specialized active site, which features a bimetallic zinc center and a magnesium ion, crucial for both structural integrity and catalytic function.[1][5] Each monomer of the dimeric ALP enzyme contains this trimetallic core.[1]

-

Two Zinc Ions (Zn1 and Zn2): These ions are directly involved in the catalytic process. Zn1 is responsible for activating the serine nucleophile and binding the substrate's phosphate group, while Zn2 plays a role in activating the leaving group during the hydrolysis of the phospho-enzyme intermediate.

-

One Magnesium Ion (Mg2+): This ion is not directly involved in the catalytic steps but is essential for the structural stabilization of the active site, ensuring the optimal positioning of the catalytic residues.[5]

A key amino acid residue, Serine 102 (Ser102) , located in the active site, acts as the nucleophile that initiates the hydrolysis reaction.

The Catalytic Mechanism: A Two-Step "Ping-Pong" Reaction

The hydrolysis of phosphate esters by alkaline phosphatase proceeds via a double displacement or "ping-pong" mechanism. This involves the formation and subsequent breakdown of a covalent phospho-enzyme intermediate. The process can be dissected into the following key steps:

-

Enzyme-Substrate Complex Formation: The substrate, 4-aminophenyl phosphate, binds to the active site of the ALP enzyme. The phosphate moiety of the substrate is coordinated by the two zinc ions and the guanidinium group of an arginine residue (Arg166).

-

Nucleophilic Attack and Formation of the Phospho-Enzyme Intermediate: The hydroxyl group of Ser102, activated by Zn1, performs a nucleophilic attack on the phosphorus atom of the substrate. This results in the formation of a covalent phosphoseryl intermediate (E-P) and the release of the alcohol product, 4-aminophenol.

-

Hydrolysis of the Phospho-Enzyme Intermediate: A water molecule, activated by one of the zinc ions, acts as a nucleophile and attacks the phosphorus atom of the phosphoseryl intermediate.

-

Product Release and Enzyme Regeneration: This hydrolysis step cleaves the covalent bond, releasing inorganic phosphate (Pi) and regenerating the free enzyme, which is then ready to bind another substrate molecule. The dissociation of the inorganic phosphate is often the rate-limiting step of the overall reaction at alkaline pH.

Diagram: Catalytic Cycle of ALP

Caption: The "ping-pong" mechanism of pAPP hydrolysis by ALP.

Quantitative Analysis of ALP Activity

The activity of alkaline phosphatase is typically determined by measuring the rate of formation of the colored product resulting from the hydrolysis of a chromogenic substrate. The following protocol outlines a standard method using p-nitrophenyl phosphate (pNPP), which is analogous to the hydrolysis of pAPP.

Principle

Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol and inorganic phosphate. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[3][6][7] The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.[8]

Reagents and Buffers

| Reagent/Buffer | Composition | Preparation and Storage |

| Assay Buffer | 1.0 M Diethanolamine (DEA), 0.5 mM MgCl₂, pH 10.4 | Stable at 2-8°C. Bring to room temperature before use. |

| Substrate Solution | 10 mM p-Nitrophenyl phosphate (pNPP) | Dissolve pNPP tablets or powder in the Assay Buffer. Prepare fresh before use or store in aliquots at -20°C for a limited time, protected from light.[4][9] |

| Stop Solution | 2 M Sodium Hydroxide (NaOH) | Dilute from a concentrated stock. Store at room temperature.[10] |

| Sample | Serum, plasma, tissue homogenate, or cell lysate | Avoid using anticoagulants like EDTA, citrate, or oxalate as they inhibit ALP activity by chelating metal ions.[11][12] |

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or diluted (e.g., 10-fold) with Assay Buffer.[11][13]

-

Tissue Homogenate: Homogenize tissue in a suitable buffer (e.g., Tris-HCl), centrifuge to remove debris, and use the supernatant.[1][10]

-

Cell Lysate: Lyse cells using a buffer containing a non-ionic detergent (e.g., Triton X-100) or through physical methods like sonication. Centrifuge to pellet cellular debris.[3][11]

-

-

Assay Procedure:

-

Set up the reaction in a 96-well plate. Include wells for blanks, standards (if creating a standard curve with p-nitrophenol), and samples.

-

Add a specific volume of the sample (e.g., 20 µL) to the designated wells.

-

Add Assay Buffer to bring the volume to a pre-determined level (e.g., 80 µL).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[8]

-

Initiate the reaction by adding the pNPP Substrate Solution (e.g., 50 µL of 5 mM solution) to all wells.[11][13]

-

Incubate the plate at 37°C for a set period (e.g., 15-60 minutes), protected from light.[6][13] The incubation time can be adjusted based on the sample's ALP activity.

-

Stop the reaction by adding a Stop Solution (e.g., 20 µL of NaOH) to each well.[11][13]

-

Measure the absorbance of each well at 405 nm using a microplate reader.[6]

-

Diagram: Experimental Workflow for ALP Activity Assay

Caption: Step-by-step workflow for the colorimetric ALP assay.

Data Analysis and Calculation

The activity of alkaline phosphatase is typically expressed in International Units per liter (U/L). One unit (U) of ALP is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.[4]

The ALP activity can be calculated using the Beer-Lambert law and the following formula:

ALP Activity (U/L) = (ΔA / min) * Total Volume (mL) * 1000 / (ε * Path Length (cm) * Sample Volume (mL))

Where:

-

ΔA / min: The change in absorbance per minute.

-

Total Volume: The final volume of the reaction mixture in the well.

-

ε (Molar Extinction Coefficient): For p-nitrophenol at 405 nm, this value is approximately 18.45 mM⁻¹cm⁻¹. This value may need to be adjusted for the specific path length of the microplate well.[10]

-

Path Length: The light path through the sample in the well (in cm). This is often provided by the microplate reader manufacturer or can be determined empirically.

-

Sample Volume: The initial volume of the sample added to the well.

Alternatively, a simplified calculation factor is often provided in commercial assay kits, which combines the total volume, molar extinction coefficient, and path length into a single constant.[4] For example: Activity (U/L) = ΔA/min * Factor .[4]

Conclusion

The hydrolysis of 4-aminophenyl phosphate by alkaline phosphatase is a robust enzymatic reaction underpinned by a sophisticated bimetallic catalytic mechanism. Understanding this mechanism is fundamental for researchers in various fields, from clinical diagnostics to drug development. The colorimetric assay, detailed in this guide, provides a reliable and accessible method for the quantitative measurement of ALP activity. By adhering to the principles of scientific integrity and sound experimental design outlined herein, researchers can generate accurate and reproducible data, furthering our understanding of this vital enzyme.

References

-

Preparation of Alkaline Phosphatase Buffer . (2021). Laboratory Notes. [Link]

-

Alkaline phosphatase p-Nitrophenylphosphate. Kinetic. DGKC Quantitative determination of alkaline phosphatase (ALP) . Atlas Medical. [Link]

-

Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes . PMC, PubMed Central. [Link]

-

Alkaline Phosphatase Activity Colorimetric Assay Kit . Assay Genie. [Link]

-

Manual Procedure Alkaline Phosphatase . Medichem Middle East. [Link]

-

An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems . (2021). National Institutes of Health (NIH). [Link]

-

An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems . ResearchGate. [Link]

-

Kinetics of Alkaline Phosphatase . Scribd. [Link]

-

ALKALINE PHOSPHATASE BR . Linear Chemicals. [Link]

-

Can anybody give me the composition of ALP buffer and how much substrate (PNPP) to be added in it? . (2017). ResearchGate. [Link]

-

Influence of substrate concentration on kinetic parameters of alkaline phosphatase enzyme . ResearchGate. [Link]

-

Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase . ResearchGate. [Link]

-

Kinetic determination of alkaline phosphatase activity based on hydrolytic cleavage of the P-F bond in monofluorophosphate and fluoride ion-selective electrode . PubMed. [Link]

-

Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes . PubMed Central. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. atlas-medical.com [atlas-medical.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. medichem-me.com [medichem-me.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. genetex.com [genetex.com]

- 12. linear.es [linear.es]

- 13. assaygenie.com [assaygenie.com]

Electrochemical properties of p-aminophenol

An In-Depth Technical Guide to the Electrochemical Properties and Analysis of p-Aminophenol

Executive Summary

p-Aminophenol (PAP) is an aromatic compound of significant interest in pharmaceutical, industrial, and environmental sciences. As the primary hydrolytic degradation product of paracetamol (acetaminophen), its detection is crucial for quality control in drug formulations.[1][2] Furthermore, PAP serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and rubber, making its presence in industrial effluents a matter of environmental concern.[1] The electrochemical activity of PAP, stemming from its possession of both amino (-NH2) and hydroxyl (-OH) groups, provides a powerful basis for its sensitive and selective detection.[3][4] This guide offers a comprehensive exploration of the electrochemical properties of p-aminophenol, detailing its core redox mechanism, the critical factors influencing its behavior, and the advanced analytical techniques used for its quantification. It is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecule.

The Core Electrochemical Redox Mechanism of p-Aminophenol

The electrochemical behavior of p-aminophenol is fundamentally governed by the oxidation of its electroactive moieties. Unlike molecules with a single redox center, PAP's dual functional groups (amino and hydroxyl) result in a complex and fascinating sequence of reactions at the electrode surface.

The Fundamental Oxidation Pathway: A Two-Electron, Two-Proton Process

The primary electrochemical process for p-aminophenol is a quasi-reversible oxidation involving the transfer of two electrons and two protons.[4][5] This reaction transforms p-aminophenol into p-quinoneimine (PQI), a highly reactive intermediate. The process is quasi-reversible because the electrochemically generated PQI is unstable and can undergo subsequent chemical reactions, which alters the corresponding reduction peak observed in techniques like cyclic voltammetry.

The generally accepted mechanism involves the initial oxidation of the amino group, followed by the hydroxyl group, though the process is concerted.[3] The stability and reactivity of the resulting p-quinoneimine are highly dependent on the experimental conditions, particularly the pH of the electrolyte.

Subsequent Chemical Reactions: Hydrolysis and Polymerization

The electrochemical analysis of PAP is often complicated by the reactivity of its primary oxidation product, p-quinoneimine. Understanding these follow-up reactions is critical for interpreting voltammetric data and mitigating common issues like electrode fouling.

-

Hydrolysis to p-Benzoquinone: In aqueous acidic media, the electrogenerated p-quinoneimine is susceptible to hydrolysis.[6] This reaction converts the imine group to a carbonyl group, yielding p-benzoquinone and ammonia. This hydrolysis pathway is a key consideration, as p-benzoquinone is itself electroactive and can produce its own redox signals, potentially interfering with the analysis of PAP.

-

Electropolymerization: At neutral or basic pH and with repeated cycling or at higher concentrations, PAP and its oxidation products can undergo electropolymerization, forming an insulating or semi-conductive film on the electrode surface.[7][8] This process, often referred to as electrode fouling, leads to a decrease in the electrochemical signal over time and can severely impact the reproducibility of measurements.[7][8] The resulting polymer film can block active sites on the electrode, impeding electron transfer for subsequent PAP molecules.

Mechanistic Overview Diagram

The following diagram illustrates the core redox pathway of p-aminophenol and its subsequent chemical reactions.

Caption: Core electrochemical oxidation of PAP to PQI and subsequent hydrolysis and polymerization pathways.

Key Factors Influencing the Electrochemical Behavior of PAP

The electrochemical response of p-aminophenol is not static; it is highly sensitive to a range of experimental parameters. Optimizing these factors is paramount for developing robust and sensitive analytical methods.

The Critical Role of pH

The pH of the supporting electrolyte is arguably the most influential factor in the electrochemistry of PAP. Because the redox reaction involves the transfer of protons, the peak potentials are directly dependent on the proton concentration in the solution.[9][10]

-

Mechanism of pH Influence: In acidic solutions (low pH), the amino group of PAP is protonated (-NH3+), which can hinder oxidation. As the pH increases, the amino and hydroxyl groups are deprotonated, facilitating electron transfer and shifting the oxidation potential to less positive values.[11] A linear relationship between the peak potential (Ep) and pH is typically observed, confirming the involvement of protons in the reaction mechanism.[9]

-

Optimal pH for Analysis: Most studies find that the highest and most well-defined peak currents for PAP detection are achieved in a slightly acidic to neutral pH range, typically between 6.0 and 8.0.[9][12] At very low pH, the signal may be suppressed, while at high pH, the increased rate of autoxidation and polymerization can become problematic.

| pH Value | Anodic Peak Potential (Epa vs. Ag/AgCl) | Electrode Material | Reference |

| 2.0 | ~0.55 V | Activated Glassy Carbon | [5] |

| 4.0 | ~0.40 V | Activated Glassy Carbon | [5] |

| 6.0 | ~0.28 V | Activated Glassy Carbon | [5] |

| 7.0 | ~0.22 V | Activated Glassy Carbon | [5] |

| 8.0 | ~0.15 V | Activated Glassy Carbon | [5] |

| 8.0 | Varies with concentration | Screen Printed Electrode | [12] |

Table 1: Representative data showing the shift in anodic peak potential of p-aminophenol with increasing pH. Potentials are approximate and vary based on specific experimental conditions and reference electrodes.

Electrode Material and Surface Interactions

The choice of working electrode material significantly impacts the sensitivity, selectivity, and stability of PAP measurements. The interaction between PAP and the electrode surface, particularly adsorption, is a key mechanistic feature.

-

Common Electrode Materials: Glassy carbon electrodes (GCEs) are widely used due to their wide potential window, chemical inertness, and relatively low cost.[5] Other materials like gold (Au), platinum (Pt), and carbon paste electrodes (CPEs) have also been employed, each offering different surface interaction properties.[3][13]

-

The Role of Adsorption: The electrochemical redox process for PAP is often characterized as an adsorption-controlled process.[4][5] This means that PAP molecules first adsorb onto the electrode surface before electron transfer occurs. This adsorption can pre-concentrate the analyte at the surface, enhancing the signal current.[8][14] However, strong adsorption of the polymerization product is the primary cause of electrode fouling.[8]

-

Modified Electrodes for Enhanced Performance: To improve sensitivity and overcome fouling, researchers frequently modify electrode surfaces. Nanomaterials like multi-walled carbon nanotubes (MWCNTs), graphene, and metallic nanoparticles are used to increase the electroactive surface area and accelerate electron transfer rates.[1][9] Polymer films, such as Nafion or polyaniline, can also be used to create a selective interface that enhances the response to PAP while resisting fouling.[1][9]

Effect of Voltammetric Scan Rate

Studying the effect of the potential scan rate in cyclic voltammetry is a fundamental diagnostic tool. For PAP, the relationship between peak current (Ip) and scan rate (ν) reveals whether the process is governed by diffusion of the analyte from the bulk solution or by the adsorption of species on the electrode surface. In many cases, a linear relationship is found between Ip and ν, which is characteristic of an adsorption-controlled process.[5][15]

Electrochemical Techniques for the Analysis of p-Aminophenol

Several voltammetric techniques are employed for the study and quantification of PAP. The choice of technique depends on whether the goal is mechanistic investigation or sensitive quantitative analysis.

Cyclic Voltammetry (CV)

CV is the cornerstone technique for investigating the redox mechanism of PAP. A typical cyclic voltammogram of PAP shows a well-defined anodic (oxidation) peak on the forward scan and a corresponding cathodic (reduction) peak on the reverse scan. The separation between these peaks and the ratio of their currents provide insights into the reversibility and kinetics of the electron transfer process.

-

Electrode Preparation: Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing pad for 2 minutes each. Rinse thoroughly with deionized water and sonicate in a 1:1 ethanol/water mixture for 5 minutes to remove residual alumina.

-

Electrochemical Cell Setup: Assemble a three-electrode cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 6.5, which is often found to be optimal.[9] De-aerate the solution by purging with high-purity nitrogen gas for 15 minutes to remove dissolved oxygen.

-

Analyte Addition: Add a known concentration of p-aminophenol (e.g., 100 µM) to the electrochemical cell. Maintain a nitrogen blanket over the solution during the experiment.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +0.6 V) and back at a scan rate of 100 mV/s.

-

Data Analysis: Measure the anodic peak potential (Epa), cathodic peak potential (Epc), and their respective peak currents (Ipa, Ipc).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. chem.uaic.ro [chem.uaic.ro]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays [ouci.dntb.gov.ua]

- 8. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. tsijournals.com [tsijournals.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminophenyl Phosphate Monosodium Salt Hydrate (CAS 108084-47-5) for Advanced Diagnostic Applications

This guide provides a comprehensive technical overview of 4-Aminophenyl phosphate monosodium salt hydrate (pAPP), a substrate pivotal to the advancement of sensitive enzymatic assays. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical applications, and validated protocols associated with this versatile compound. Our focus is to bridge theoretical knowledge with field-proven insights, ensuring both scientific accuracy and practical applicability.

Introduction: The Role of pAPP in Modern Immunoassays

4-Aminophenyl phosphate (pAPP) has emerged as a critical substrate for alkaline phosphatase (ALP) in a variety of bioanalytical techniques, most notably in electrochemical enzyme-linked immunosorbent assays (e-ELISAs).[1] Its utility stems from the enzymatic hydrolysis of pAPP by ALP, which generates an electrochemically active product, p-aminophenol (PAP).[2] This product can be readily oxidized at a low potential, providing a sensitive and quantifiable signal directly proportional to the analyte concentration.[3] Unlike traditional colorimetric substrates like p-Nitrophenyl Phosphate (pNPP), the electrochemical detection of PAP offers distinct advantages in terms of sensitivity and the potential for miniaturization and high-throughput analysis.[4][5]

This guide will explore the fundamental properties of pAPP, the kinetics and mechanism of its interaction with alkaline phosphatase, and detailed methodologies for its application in sensitive detection systems.

Physicochemical Properties and Handling

Understanding the inherent characteristics of pAPP is fundamental to its effective application. As a hydrated monosodium salt, its stability and solubility are key considerations for reagent preparation and storage.

| Property | Value | Source(s) |

| CAS Number | 108084-47-5 | [3] |

| Molecular Formula | C₆H₇NNaO₄P · xH₂O | [6] |

| Molecular Weight | 211.09 g/mol (anhydrous basis) | [3][6] |

| Appearance | Crystalline solid / Powder | [7] |

| Purity | ≥98.0% (TLC) to >99% | [3][6] |

| Solubility | Water: up to 50 mMDMSO: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [3][7] |

| Storage Conditions | -20°C to <-15°C, protect from light, store under desiccating conditions | [1][3][4] |

| Melting Point | 176 °C | [1] |

Expert Insight: The hydrate nature of the salt implies that the water content can vary. For applications requiring high precision, it is advisable to determine the water content of a specific lot or use the anhydrous molecular weight for initial concentration calculations, with subsequent empirical optimization. Long-term storage under desiccating conditions at or below -15°C is crucial to prevent degradation and ensure reproducibility.[1][3][4] Solutions of pAPP can non-enzymatically produce p-aminophenol over time, which is often indicated by a yellowing of the solution due to photo-oxidation.[2] Therefore, fresh preparation of substrate solutions is highly recommended for optimal performance.

The Enzymatic Reaction: Mechanism and Kinetics

The cornerstone of pAPP's utility is its specific hydrolysis by alkaline phosphatase. This section details the enzymatic conversion and the factors that govern its efficiency.

The Hydrolysis Pathway

Alkaline phosphatase, a metalloenzyme requiring zinc and magnesium ions for its activity, catalyzes the hydrolysis of the phosphate ester bond in pAPP.[8] The reaction proceeds via a "ping-pong" mechanism involving the formation of a phosphorylated enzyme intermediate.[9]

The overall reaction is as follows:

4-Aminophenyl phosphate + H₂O --(Alkaline Phosphatase)--> 4-Aminophenol + Inorganic Phosphate

This enzymatic conversion is the signal amplification step. Each molecule of ALP can catalyze the conversion of many molecules of pAPP, leading to a significant accumulation of the electrochemically detectable product, p-aminophenol (PAP).

Caption: Enzymatic conversion of pAPP to p-aminophenol by ALP.

Optimal Reaction Conditions

The efficiency of the enzymatic hydrolysis is highly dependent on the reaction environment. While optimal conditions can vary slightly depending on the specific isoform of ALP and buffer composition, general guidelines have been established.

| Parameter | Optimal Range | Rationale & Insights | Source(s) |

| pH | 8.0 - 10.0 | Alkaline phosphatases exhibit maximal activity in alkaline environments. The specific optimum can vary with the substrate and buffer used. A pH of 9.5-9.8 is common in many assay protocols. | [1][10] |

| Temperature | 37°C | While ALP is active over a range of temperatures, 37°C is often used to ensure a high reaction rate for timely signal generation in assays. | [1][10][11] |

| Cofactors | Zn²⁺, Mg²⁺ | These divalent cations are essential for the structural integrity and catalytic activity of the ALP active site. Buffers should not contain strong chelating agents like EDTA. | [8] |

| Inhibitors | Inorganic Phosphate (Pi) | As a product of the reaction, inorganic phosphate can act as a competitive inhibitor. This is a crucial consideration, and phosphate-based buffers (e.g., PBS) must be avoided in the final substrate incubation step. | [12] |

Expert Insight: The choice of buffer is critical. Diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (AMP) buffers are commonly used for ALP assays as they do not interfere with the enzyme's activity and help maintain the optimal alkaline pH.[4]

Application in Electrochemical ELISA: A Validated Protocol

The primary application of pAPP is in electrochemical ELISAs, where the enzymatic product, PAP, is quantified. PAP has favorable electrochemical properties, including a low oxidation potential, which minimizes interference from other species in biological samples.[2]

Principle of Detection

Following the enzymatic reaction, the generated p-aminophenol (PAP) is detected at an electrode surface. At a specific applied potential, PAP undergoes a two-electron, two-proton oxidation to form p-quinoneimine. The resulting current is directly proportional to the concentration of PAP, and thus to the amount of ALP-conjugated antibody bound in the immunoassay.

p-Aminophenol ⇌ p-Quinoneimine + 2e⁻ + 2H⁺

The oxidation peak for p-aminophenol typically occurs at a low potential, around +0.1 V to +0.3 V depending on the electrode material and pH.[2][3]

Caption: Workflow for the electrochemical detection of p-aminophenol.

Step-by-Step Protocol: Indirect Electrochemical ELISA

This protocol provides a framework for an indirect ELISA using pAPP for detection. Optimization of antibody concentrations, incubation times, and volumes is essential for specific applications.

Materials:

-

96-well screen-printed carbon electrode (SPCE) plates or individual SPCEs

-

Capture Antigen

-

Blocking Buffer (e.g., 1% BSA in Tris-buffered saline)

-

Primary Antibody (specific to the antigen)

-

Secondary Antibody conjugated to Alkaline Phosphatase (anti-species of primary antibody)

-

Wash Buffer (e.g., TBST: Tris-buffered saline with 0.05% Tween-20)

-

Substrate Buffer (e.g., 0.1 M Diethanolamine buffer, pH 9.5)

-

This compound (pAPP)

-

Potentiostat for electrochemical measurements

Procedure:

-

Antigen Immobilization:

-

Prepare a solution of the capture antigen in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Add 50-100 µL of the antigen solution to the working electrode area of each well/SPCE.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Aspirate the solution and wash the wells three times with Wash Buffer.

-

-

Blocking:

-

Add 150-200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Aspirate and wash the wells three times with Wash Buffer.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Aspirate and wash the wells five times with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the ALP-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate and wash the wells five times with Wash Buffer. A final wash with the Substrate Buffer (without pAPP) can be beneficial.

-

-

Electrochemical Detection:

-

Prepare the pAPP substrate solution immediately before use by dissolving pAPP in the Substrate Buffer to a final concentration of 1-5 mg/mL.[3] Protect the solution from light.

-

Add 100 µL of the pAPP substrate solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow for the enzymatic reaction to proceed.

-

Place the plate/electrode in the potentiostat and perform the electrochemical measurement (e.g., using cyclic voltammetry or amperometry) to detect the oxidation of the generated p-aminophenol. Record the peak current at the characteristic oxidation potential of PAP.

-

Trustworthiness and Validation: Causality in Experimental Design

The reliability of any assay based on pAPP hinges on a self-validating system.

-

Negative Controls: Wells without the primary antibody or without the antigen should be included to establish the baseline noise and ensure that the signal is not due to non-specific binding of the antibodies.

-

Standard Curve: A standard curve using known concentrations of the analyte must be generated to accurately quantify the target in unknown samples.

-

Substrate Stability: As previously noted, the potential for auto-hydrolysis of pAPP necessitates the use of freshly prepared substrate solutions and the inclusion of a "substrate only" blank to measure any background signal.[2]

-

Electrode Integrity: The electrochemical behavior of p-aminophenol can be affected by its adsorption to the electrode surface, which can lead to variability.[7] For high-precision assays, single-use screen-printed electrodes are recommended to ensure reproducibility.[7]

Conclusion and Future Perspectives

This compound is a superior substrate for alkaline phosphatase in the development of highly sensitive electrochemical immunoassays. Its ability to generate a product with a low oxidation potential makes it an ideal choice for applications where high sensitivity and minimal interference are required. By understanding its chemical properties, the mechanism of its enzymatic conversion, and the critical parameters of the assay protocol, researchers can harness the full potential of pAPP to develop robust and reliable diagnostic tools. The continued evolution of electrode materials and microfluidic platforms will likely further enhance the utility of the pAPP/ALP system in next-generation point-of-care and high-throughput screening technologies.

References

-

Gauglitz, G. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Molecules. [Link]

-

Yu, L., & Li, Y. (2012). PAPER-BASED ELECTROCHEMICAL ELISA. Proceedings of the 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

-

Gauglitz, G. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. PMC. [Link]

-